Quinax

Vue d'ensemble

Description

Phacolysine is a chemical used in ophthalmologic eye lotions.

Mécanisme D'action

Target of Action

Phacolysine primarily targets a specific protein known as Protein Kinase X . This protein plays a pivotal role in the regulation of cell growth and division .

Mode of Action

The compound operates by inhibiting Protein Kinase X . By blocking this protein, Phacolysine effectively halts the proliferation of cells . This interaction with its target results in significant changes in the cellular environment, particularly in terms of growth and division.

Result of Action

The inhibition of Protein Kinase X by Phacolysine leads to a halt in cell proliferation . This can have significant molecular and cellular effects, particularly in environments where uncontrolled cell growth is a concern.

Analyse Biochimique

Biochemical Properties

Phacolysine is a proteolytic enzyme activator, which has the effect of activating protein decomposition . It interacts with various enzymes and proteins, facilitating the breakdown and absorption of denatured proteins . This interaction is crucial in maintaining the transparency of the lens and improving the metabolism of eye tissue .

Cellular Effects

Phacolysine has significant effects on various types of cells and cellular processes. It influences cell function by penetrating into the lens, decomposing, and absorbing the denatured protein . This process helps maintain the transparency of the lens, improve the metabolism of the eye tissue, and prevent the development of cataracts .

Molecular Mechanism

The molecular mechanism of Phacolysine involves its binding interactions with biomolecules and its role in enzyme activation. It exerts its effects at the molecular level by activating protein decomposition enzymes, leading to the breakdown and absorption of denatured proteins .

Temporal Effects in Laboratory Settings

It is known that Phacolysine can penetrate into the lens and decompose and absorb the denatured protein . This suggests that Phacolysine may have long-term effects on cellular function, particularly in maintaining lens transparency.

Metabolic Pathways

Given its role as a proteolytic enzyme activator, it is likely that it interacts with enzymes involved in protein metabolism .

Activité Biologique

Quinax, a compound belonging to the quinazoline family, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its efficacy in various medical applications such as anti-cancer, anti-inflammatory, and antioxidant activities.

Overview of this compound

This compound is primarily recognized for its role in ophthalmology, particularly in the management of cataracts. It has been noted for its ability to prevent the progression of early senile cataracts and to slow down disease advancement in certain patient populations without advanced diabetic conditions .

1. Anticancer Activity

This compound derivatives exhibit notable anticancer properties. Recent studies have demonstrated that certain quinazoline derivatives show potent cytotoxicity against various cancer cell lines. For instance:

- 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and tested against human cancer cell lines MCF7 (breast) and A549 (lung). The compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine showed an IC50 value of 0.096 μM against EGFR inhibition, indicating strong anticancer potential .

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 0.096 |

| 2-f4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethylg-3-methyl-3H-quinazolin-4-one | A549 | 10 nM |

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Quinazoline derivatives have shown activity in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound derivatives is significant, with several compounds demonstrating high DPPH scavenging activity. For example:

| Compound | IC50 (μg/mL) |

|---|---|

| Compound A | 18.78 ± 1.86 |

| Compound B | 16.84 ± 2.60 |

| Compound C | 18.64 ± 2.40 |

These values indicate the effectiveness of these compounds in neutralizing free radicals and protecting cells from oxidative stress .

Case Studies

A pivotal study evaluated the effectiveness of this compound in preventing the progression of cataracts over an average duration of five years. The results indicated that systematic application significantly slowed disease progression compared to non-systematic use, particularly in patients without risk factors for advanced cataracts .

Propriétés

IUPAC Name |

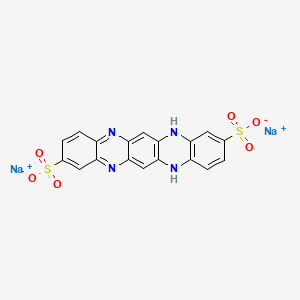

disodium;7,12-dihydroquinoxalino[3,2-b]phenazine-2,9-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZILRQIYNODJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959472 | |

| Record name | Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-80-7 | |

| Record name | Azapentacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 5,12-DIHYDROAZAPENTACENE DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B6F1X64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.